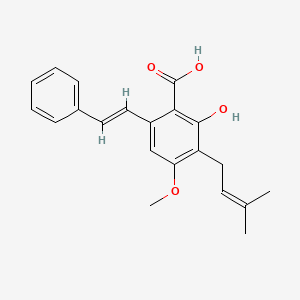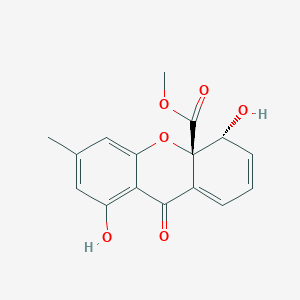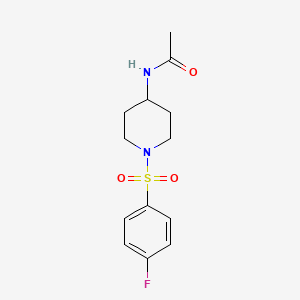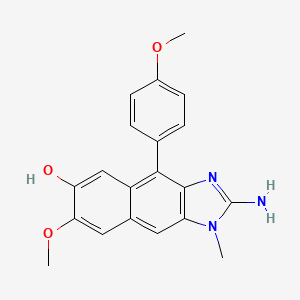
N-Demethylansamitocin P 3
Vue d'ensemble
Description
N-Demethylansamitocin P-3 is a derivative of Ansamitocin, an antitumor ansamycin antibiotic . It can be prepared from Ansamitocin by Streptomyces minutiscleroticus IFO 13361 .
Synthesis Analysis
The synthesis of N-Demethylansamitocin P-3 involves microbial conversion of Ansamitocin . A study has shown that the yield of Ansamitocin P-3 (AP-3), a related compound, can be increased by inactivating certain genes in Actinosynnema pretiosum . This suggests potential strategies for improving the synthesis of N-Demethylansamitocin P-3.Molecular Structure Analysis
The molecular weight of N-Demethylansamitocin P-3 is 621.12 and its formula is C31H41ClN2O9 . The SMILES representation of its structure is also provided .Chemical Reactions Analysis
The precursor of AP-3, N-demethylansamitocin P-3, is regulated by asm25 and asm10 to synthesize AGP-3 and AP-3, respectively . Inactivation of asm25 in A. pretiosum ATCC 31565 by CRISPR-Cas9-guided gene editing resulted in a more than 2-fold increase in AP-3 yield .Applications De Recherche Scientifique
Titer Improvement in Ansamitocin P-3 Production
N-Demethylansamitocin P 3 (PND-3) plays a critical role in the biosynthesis of ansamitocin P-3 (AP-3), a potent antitumor agent. Research by Ning et al. (2017) identified that N-methylation is a rate-limiting step in the production of AP-3 in Actinosynnema pretiosum. By manipulating the gene ansa30, which competes for PND-3 in AP-3 biosynthesis, and overexpressing the N-methyltransferase gene asm10, a substantial increase in AP-3 titer was achieved, along with a decrease in the accumulation of PND-3 (Ning et al., 2017).
Microbial Conversion of Ansamitocin
In a study by Nakahama et al. (1981), various bacteria, actinomycetes, yeasts, and fungi were screened for their ability to modify ansamitocins. The findings revealed that certain strains, predominantly actinomycetes, could convert ansamitocin P-3 into N-demethylansamitocin P-3 and other derivatives. These microbial conversions highlight the potential for bioengineering and microbial processing in the production of modified ansamitocins with potential therapeutic applications (Nakahama et al., 1981).
Cytochrome P450 3A4/5 Activity in Metabolism
Dextromethorphan, a compound undergoing N-demethylation by cytochrome P450 (CYP) 3A4/5, has been used to study the activity of these enzymes. This research is significant as it demonstrates the involvement of CYP3A in the in vivo N-demethylation of various compounds, suggesting a broader role of these enzymes in drug metabolism and potentially in the metabolism of N-demethylansamitocin P-3 (Jones et al., 1996).
Metabolism of Anti-tumor Agents
Ansamitocin P-3 and its analogs, including N-demethylansamitocin P-3, undergo various metabolic pathways. Research by Liu et al. (2005) explored these pathways, finding that the major pathway for ansamitocin P-3 metabolism in human liver microsomes appears to be demethylation at specific sites. Understanding these metabolic pathways is crucial for developing effective drug delivery systems and improving therapeutic efficacy (Liu et al., 2005).
Economic Fermentation for AP-3 Production
Efforts to develop economical fermentation platforms for enhanced AP-3 production are crucial for making this potent antitumor agent more accessible. Liu et al. (2019) developed a fermentation process using low-cost substrates to improve AP-3 production while reducing costs. This research contributes to the more affordable production of AP-3 and its derivatives, including N-demethylansamitocin P-3, potentially making these drugs more accessible for cancer treatment (Liu et al., 2019).
Mécanisme D'action
Orientations Futures
The future directions for research on N-Demethylansamitocin P-3 could involve further exploration of its synthesis and potential applications. For instance, the use of genome editing tools to increase the yield of related compounds suggests potential strategies for improving the production of N-Demethylansamitocin P-3 .
Propriétés
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41ClN2O9/c1-16(2)28(36)42-24-14-25(35)33-20-12-19(13-21(39-6)26(20)32)11-17(3)9-8-10-23(40-7)31(38)15-22(41-29(37)34-31)18(4)27-30(24,5)43-27/h8-10,12-13,16,18,22-24,27,38H,11,14-15H2,1-7H3,(H,33,35)(H,34,37)/b10-8+,17-9+/t18-,22+,23-,24+,27+,30+,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYNDXJJKZMFBK-PRWXLFGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)NC(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)NC(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)C)\C)OC)(NC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41ClN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228079 | |
| Record name | N-Demethylansamitocin P 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Demethylansamitocin P 3 | |
CAS RN |
77353-69-6 | |
| Record name | N-Demethylansamitocin P 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077353696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Demethylansamitocin P 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-1,5-anhydro-1-[(3S,4S,5R)-3-(hexacosanoylamino)-4,5-dihydroxynonadecyl]-D-galactitol](/img/structure/B1242598.png)

![(2S)-5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride](/img/structure/B1242600.png)

![(3aS,9bR)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide](/img/structure/B1242607.png)
![3-({1-[3-(1H-Imidazol-2-ylamino)-propyl]-1H-indazole-5-carbonyl}-amino)-2-(2,4,6-trimethyl-benzenesulfonylamino)-propionic acid](/img/structure/B1242609.png)
![(2S)-2-amino-5-[[(2S)-3-[5-[(2S)-2-(3-aminopropanoylamino)-2-carboxyethyl]-2,3-dihydroxyphenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1242610.png)
![(10E,14E,16E,21E)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1242611.png)

![WX UK1 [Who-DD]](/img/structure/B1242615.png)
![2-[2-[Bis(2-oxido-2-oxoethyl)amino]ethyl-(2-oxido-2-oxoethyl)amino]acetate; gadolinium(3+)](/img/structure/B1242617.png)

![methyl (2R,10R,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate](/img/structure/B1242620.png)
